molecular formula C8H7F2NO B1597767 1-Acetamido-3,5-difluorobenzene CAS No. 404-01-3

1-Acetamido-3,5-difluorobenzene

Cat. No.: B1597767
CAS No.: 404-01-3
M. Wt: 171.14 g/mol
InChI Key: LRIQXIIPEIRJRO-UHFFFAOYSA-N
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Description

“1-Acetamido-3,5-difluorobenzene” is a chemical compound . It is also known as "N-(3,5-Difluorophenyl)acetamide" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene via Balz-Schiemann reaction has been described . This method involves double diazotization from m-phenylenediamine, which can be tricky due to potential hazards associated with the strongly exothermic and thermally unstable diazonium intermediate . A continuous-flow methodology has been reported to address these challenges, which can rapidly synthesize m-Difluorobenzene with 85% total yield .


Chemical Reactions Analysis

The Diels–Alder (DA) reaction of biomass-derived furans is an emerging technology for the preparation of new molecular entities and “drop-in” commodity chemicals . The use of an unexplored chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), has been reported . The 3-acetamido group promoted a remarkable increase in the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .

Scientific Research Applications

Organic Synthesis and Reactivity

A study explores the formation, reactivity, and proton affinity of acetamide enolate, which is closely related to the chemical structure of interest, highlighting its role as a nucleophile in reactions with perfluoropropylene and perfluorobenzene. This research provides insight into the reactivity of fluoro-substituted benzene derivatives, potentially including "1-Acetamido-3,5-difluorobenzene" (Hare, Marimanikkuppam, & Kass, 2001).

Material Science and Mesomorphic Properties

Research on discotic liquid crystalline hydrazone compounds, where "this compound" could potentially serve as a precursor, demonstrates the synthesis and mesomorphic properties of materials with specific optical and electronic characteristics. This application is significant for developing advanced materials with potential uses in displays and electronic devices (Jeong, Park, Lee, & Chang, 2006).

Medicinal Chemistry and Drug Development

While the direct application of "this compound" in medicinal chemistry was not explicitly found in the queried papers, related research indicates the relevance of acetamido and fluoro-substituted benzene derivatives in drug synthesis and development. For example, studies on the synthesis and anti-inflammatory properties of benzo[b]thiophene derivatives, which could conceptually include fluoro-substituted analogs, highlight the potential of these compounds in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Mechanism of Action

Future Directions

The use of chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), in the Diels–Alder (DA) reaction is an emerging technology . This approach addresses the challenge of the direct use of electron-poor furanic platforms as dienes . This is certainly the first step for expanding the toolbox of chitin derived 3A5AF as a diene . Another research proposed a new approach to convert N-acetylglucosamine (NAG) and chitin to 3A5AF using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids .

Biochemical Analysis

Biochemical Properties

1-Acetamido-3,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific conditions of the reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can result in changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to heat, light, or other environmental factors. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s ability to inhibit key enzymes and disrupt cellular metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo phase II reactions, where they are conjugated with endogenous molecules such as glucuronic acid or glutathione, facilitating their excretion from the body. The enzymes involved in these metabolic pathways include cytochrome P450 and other oxidoreductases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound within these compartments can influence its activity and function, leading to changes in cellular metabolism and gene expression .

Properties

IUPAC Name

N-(3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIQXIIPEIRJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378860
Record name 1-Acetamido-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-01-3
Record name 1-Acetamido-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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